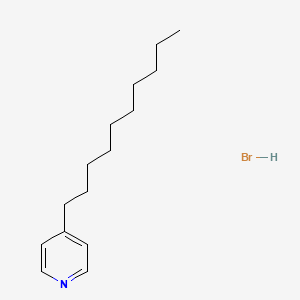![molecular formula C16H18O B14665365 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene CAS No. 36707-23-0](/img/structure/B14665365.png)
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene is an organic compound with the molecular formula C16H18O2 It is a derivative of anisole, characterized by the presence of a methoxy group and a 4-methylphenylethyl substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene can be synthesized through several methods. One common approach involves the alkylation of anisole with 4-methylphenylethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-methoxy-4-[2-(4-methylcyclohexyl)ethyl]benzene.
Substitution: Formation of 4-bromo-1-methoxy-2-(4-methylphenyl)ethylbenzene or 4-nitro-1-methoxy-2-(4-methylphenyl)ethylbenzene.
Applications De Recherche Scientifique
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The aromatic ring can undergo π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): Lacks the 4-methylphenylethyl substituent, making it less complex.
4-Methoxytoluene (p-Methylanisole): Contains a methyl group instead of the 4-methylphenylethyl substituent.
4-Ethylanisole: Features an ethyl group instead of the 4-methylphenylethyl substituent.
Uniqueness: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene is unique due to the presence of both a methoxy group and a 4-methylphenylethyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
36707-23-0 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-methoxy-4-[2-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(17-2)12-10-15/h3-6,9-12H,7-8H2,1-2H3 |
Clé InChI |
YYILUAFUCHCARH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
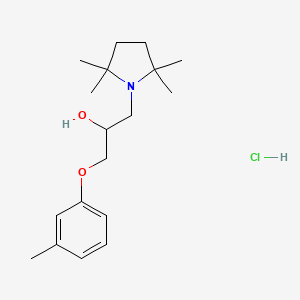
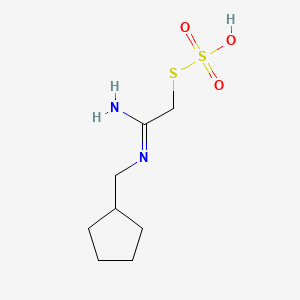
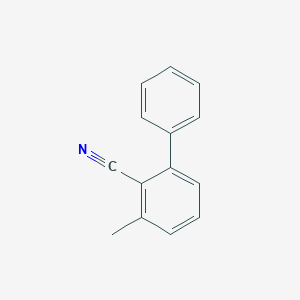
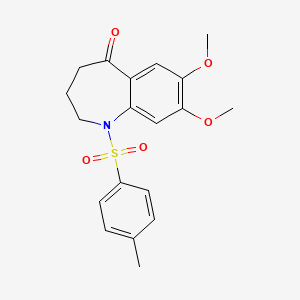

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
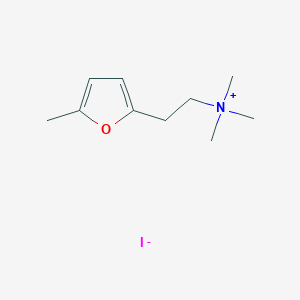
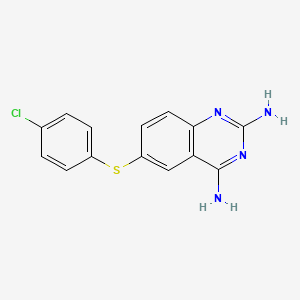
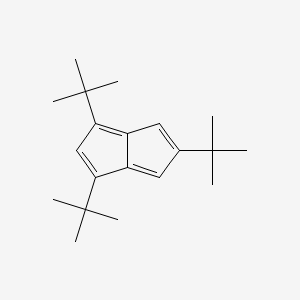

![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
